molecular formula C14H18O5 B13800837 2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid

2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid

Cat. No.: B13800837
M. Wt: 266.29 g/mol
InChI Key: DHTUEPZEWVIXGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction is carried out under controlled conditions to ensure the correct substitution pattern on the benzoic acid ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Similar structure but lacks the 2-oxoheptyl side chain.

    2,6-Dihydroxybenzoic acid: Similar structure with hydroxyl groups at different positions.

    Benzoic acid, 2,4-dihydroxy-6-(2-oxoheptyl)-, phenylmethyl ester: An ester derivative with a phenylmethyl group

Uniqueness

2,4-Dihydroxy-6-(2-oxoheptyl)benzoic acid is unique due to the presence of both hydroxyl groups and a 2-oxoheptyl side chain, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2,4-dihydroxy-6-(2-oxoheptyl)benzoic acid

InChI

InChI=1S/C14H18O5/c1-2-3-4-5-10(15)6-9-7-11(16)8-12(17)13(9)14(18)19/h7-8,16-17H,2-6H2,1H3,(H,18,19)

InChI Key

DHTUEPZEWVIXGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O

Origin of Product

United States

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